3,5-Diiodo-4-methylbenzaldehyde

Beschreibung

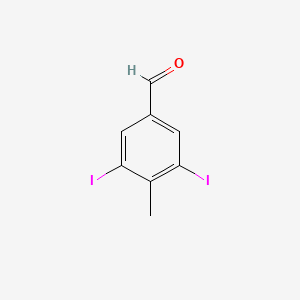

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-diiodo-4-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6I2O/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATLVMNYEWAAQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1I)C=O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6I2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304972 | |

| Record name | 3,5-Diiodo-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861118-00-5 | |

| Record name | 3,5-Diiodo-4-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=861118-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diiodo-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Diiodo 4 Methylbenzaldehyde and Analogues

Classical and Contemporary Synthetic Approaches to Halogenated Benzaldehydes

The introduction of halogen atoms, specifically iodine, onto a benzaldehyde (B42025) scaffold requires precise control over reaction conditions to achieve the desired substitution pattern. The following sections detail established and newer methods for this purpose.

Metal-halogen exchange is a powerful tool for creating carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing di-iodinated benzaldehydes, this strategy is particularly useful for introducing the aldehyde functionality onto a pre-halogenated aromatic ring. The process typically involves the reaction of an aryl halide with an organometallic reagent, such as a Grignard reagent or an organolithium compound, followed by quenching with a formylating agent. commonorganicchemistry.com

Regioselectivity is a critical consideration in these reactions, especially when dealing with multiple halogen substituents. The relative reactivity of different carbon-halogen bonds can be exploited to achieve selective exchange. For instance, in a di-iodinated toluene (B28343) derivative, the iodine atom that is more sterically accessible or electronically activated may undergo exchange preferentially. The choice of the organometallic reagent and reaction conditions, such as temperature and solvent, plays a crucial role in controlling this selectivity.

Table 1: Metal-Iodine Exchange for Aldehyde Synthesis

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 1,3-Diiodo-2-methylbenzene (B14758900) | 1. n-BuLi, THF, -78°C; 2. DMF | 3,5-Diiodo-4-methylbenzaldehyde | Varies | commonorganicchemistry.com |

| Aryl Bromide | 1. Mg, THF; 2. DMF | Aromatic Aldehyde | Good | nih.gov |

| Aryl Iodide | 1. i-PrMgCl·LiCl, THF; 2. DMF | Aromatic Aldehyde | High | mdpi.com |

Direct halogenation of a benzaldehyde derivative is another common approach. youtube.com This electrophilic aromatic substitution reaction typically involves treating the aromatic aldehyde with a halogenating agent in the presence of a Lewis acid catalyst. For the synthesis of this compound, starting from 4-methylbenzaldehyde (B123495) (p-tolualdehyde), the directing effects of the methyl and aldehyde groups are key. wikipedia.org The methyl group is an ortho-, para-director, while the aldehyde group is a meta-director. This combination directs the incoming iodine atoms to the positions ortho to the methyl group and meta to the aldehyde group, resulting in the desired 3,5-disubstituted product.

Common iodinating agents include iodine monochloride (ICl) and molecular iodine in the presence of an oxidizing agent. The choice of catalyst and reaction conditions must be carefully optimized to prevent side reactions, such as oxidation of the aldehyde group. libretexts.org

Table 2: Direct Halogenation of Benzaldehyde Derivatives

| Substrate | Reagents | Product | Key Feature | Reference |

| Benzaldehyde | Cl2, anhyd. FeCl3 | m-Chlorobenzaldehyde | Meta-directing effect of CHO | youtube.com |

| Activated Aromatics | 1,3-diiodo-5,5-dimethylhydantoin (DIH), Thiourea catalyst | Iodinated Aromatic | Organocatalytic, high regioselectivity | organic-chemistry.org |

| 2-Propanone | Cl2, Br2, or I2 (Acid or Base catalyzed) | 1-Halo-2-propanone | Rate independent of halogen concentration | libretexts.org |

A reliable method for preparing aldehydes is the oxidation of the corresponding primary alcohol. organic-chemistry.orgrsc.org In the case of this compound, the precursor would be (3,5-diiodo-4-methyl)benzyl alcohol. This precursor can be synthesized and then oxidized using a variety of reagents. nih.gov

Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC), Swern oxidation reagents (oxalyl chloride, DMSO, and a hindered base), and Dess-Martin periodinane. These reagents are known for their mildness and selectivity in oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids. organic-chemistry.org The choice of oxidant often depends on the presence of other functional groups in the molecule and the desired scale of the reaction.

Table 3: Oxidation of Benzyl Alcohols

| Substrate | Reagent/Catalyst | Product | Key Feature | Reference |

| Benzyl Alcohols | Eosin Y, O2, Blue LED | Benzaldehydes | Metal-free, photocatalytic | organic-chemistry.org |

| Allylic/Benzylic Alcohols | CuI catalyst, O2 | Aldehydes | Low catalyst loading | rsc.org |

| Primary Alcohols | Trichloroisocyanuric acid, TEMPO | Aldehydes | High chemoselectivity | organic-chemistry.org |

| Benzyl Alcohol | Pd-Zn/TiO2 | Benzaldehyde | Selective oxidation | nih.gov |

Formylation reactions introduce an aldehyde group directly onto an aromatic ring. wikipedia.org Several named reactions are employed for this purpose, including the Vilsmeier-Haack, Gattermann, and Rieche formylations. commonorganicchemistry.comgoogle.comnih.gov For the synthesis of this compound, one could start with 1,3-diiodo-2-methylbenzene and introduce the formyl group.

The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), is a common choice for electron-rich aromatic compounds. rsc.org The Gattermann reaction employs hydrogen cyanide and a Lewis acid, while the Rieche formylation uses dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride. commonorganicchemistry.comnih.gov The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the aromatic ring.

Table 4: Formylation Reactions

| Reaction Name | Reagents | Substrate Type | Key Feature | Reference |

| Vilsmeier-Haack | POCl3, DMF | Electron-rich aromatics | Widely used for aldehydes | nih.gov |

| Gattermann-Koch | CO, HCl, AlCl3/CuCl | Benzene (B151609), Alkylbenzenes | Direct formylation | byjus.com |

| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl4) | Aromatic rings | Uses a formylating agent | commonorganicchemistry.com |

| Palladium-catalyzed | Aryl iodides, CO2, Phenylsilane | Aryl iodides | Reductive formylation | organic-chemistry.org |

Aromatic amines can be converted to a wide range of functional groups via diazotization followed by a substitution reaction, often referred to as the Sandmeyer reaction. byjus.com To synthesize a halogenated aldehyde, one could start with a corresponding halogenated aromatic amine. For example, 3,5-diiodo-4-methylaniline could be diazotized with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

This diazonium salt can then be subjected to a formylation reaction. One such method involves reaction with formaldoxime, which upon hydrolysis yields the desired aldehyde. orgsyn.org This multi-step sequence allows for the introduction of the aldehyde group in a position that might be difficult to access through direct electrophilic substitution.

Green Chemistry Principles and Sustainable Synthesis of Halogenated Aromatic Aldehydes

The principles of green chemistry are increasingly influencing the design of synthetic routes. numberanalytics.com For the synthesis of halogenated aromatic aldehydes, this translates to developing methods that are more energy-efficient, use less hazardous materials, and generate minimal waste.

Key areas of development include:

Catalytic Processes: The use of catalysts, particularly those that can be recycled and reused, is a cornerstone of green chemistry. innoget.com This includes the development of heterogeneous catalysts for oxidation and halogenation reactions, which simplify product purification and reduce waste. researchgate.net

Alternative Reaction Media: Replacing volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or even solvent-free conditions is a major focus. scielo.org.mx

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is crucial. This includes exploring catalytic cycles that regenerate reagents and minimize the formation of byproducts. acs.org

Renewable Feedstocks: Research is ongoing into the use of biomass-derived materials as starting points for the synthesis of aromatic compounds, including aldehydes. rsc.org This approach aims to reduce the reliance on petrochemical feedstocks.

For instance, photocatalytic oxidations using visible light and molecular oxygen as the oxidant offer a green alternative to traditional methods that use stoichiometric, often toxic, heavy-metal-based oxidants. organic-chemistry.org Similarly, developing catalytic halogenation methods that avoid the use of harsh reagents contributes to a more sustainable chemical industry. innoget.com

Solvent-Free Reaction Systems

Solvent-free synthesis is a cornerstone of green chemistry, aiming to reduce pollution and waste by eliminating the need for conventional organic solvents. In the context of producing halobenzaldehydes and their analogues, these systems often utilize catalysts that can also serve as the reaction medium. Lewis acidic ionic liquids, for example, can function as both a catalyst and a solvent, facilitating reactions in a more environmentally friendly manner. ias.ac.inorganic-chemistry.org

One prominent approach involves the one-pot, multicomponent synthesis of triarylmethanes, which are structurally related to benzaldehyde derivatives. By using a choline (B1196258) chloride-based ionic liquid (ChCl.3ZnCl2) as a recyclable catalyst, reactions can be conducted under solvent-free conditions. ias.ac.in This method significantly reduces reaction times and avoids the use of toxic catalysts and solvents. The ionic liquid can be readily synthesized, is stable in air and moisture, and can be recycled multiple times without a significant loss of catalytic activity, making it suitable for larger-scale applications. ias.ac.in

Table 1: Catalyst Recycling in Solvent-Free Synthesis

| Recycle Run | Yield (%) |

|---|---|

| Fresh | 95 |

| 1st | 94 |

| 2nd | 92 |

| 3rd | 92 |

| 4th | 90 |

This table demonstrates the reusability of the (ChCl.3ZnCl2) ionic liquid catalyst in the synthesis of 4-((3-indolyl)(aryl)methyl)-N,N-dimethylanilines under solvent-free conditions, showing only a minor decrease in activity over several cycles. ias.ac.in

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. This technique utilizes microwave energy to heat the reaction mixture directly and uniformly, leading to a dramatic reduction in reaction times, often from hours to minutes, and an increase in product yields. nih.gov The efficiency of this method stems from the rapid and localized heating of polar molecules, which accelerates reaction rates. nih.govresearchgate.net

This methodology is considered a green chemistry approach because it enhances reaction efficiency, reduces energy consumption, and often leads to cleaner reactions with fewer by-products. nih.gov For instance, the synthesis of coumarin-based 1,2,3-triazoles, which involves multiple steps, demonstrated significantly better yields and shorter reaction times when performed under microwave irradiation compared to conventional heating. nih.gov

Table 2: Comparison of Microwave vs. Conventional Synthesis

| Compound | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| 6a | Conventional | 4 h | 78 |

| Microwave | 5-8 min | 90 | |

| 6b | Conventional | 4 h | 75 |

| Microwave | 5-8 min | 85 | |

| 8a | Conventional | 5 h | 79 |

| Microwave | 8-10 min | 90 | |

| 8b | Conventional | 5 h | 72 |

| Microwave | 8-10 min | 84 |

Data from the synthesis of coumarin (B35378) intermediates (6a, 6b) and final products (8a, 8b) highlights the enhanced yields and drastically reduced reaction times achieved with microwave irradiation. nih.gov

Ultrasonic Irradiation in Halobenzaldehyde Preparation

The use of ultrasonic irradiation is another effective method for promoting chemical reactions, including the preparation of halogenated benzaldehydes and related heterocyclic compounds. Sonication, the application of ultrasound energy to a reaction mixture, generates acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid. This process creates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of reaction rates. mdpi.com

Compared to traditional methods, ultrasound-assisted synthesis offers several advantages, including higher yields, shorter reaction times, and milder reaction conditions, often proceeding at room temperature. mdpi.comnih.gov For example, the one-pot, three-component synthesis of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives was significantly more efficient under ultrasonic irradiation than under silent (conventional) conditions.

Table 3: Effect of Ultrasonic Irradiation on Reaction Time and Yield

| Product | Conventional Method (Time, h) | Conventional Method (Yield, %) | Ultrasonic Method (Time, h) | Ultrasonic Method (Yield, %) |

|---|---|---|---|---|

| 4a | 4.0 | 80 | 0.5 | 93 |

| 4b | 4.5 | 78 | 0.5 | 91 |

| 4c | 5.0 | 75 | 1.0 | 89 |

| 4d | 5.5 | 72 | 1.0 | 88 |

| 4e | 6.0 | 65 | 1.5 | 85 |

This table illustrates the dramatic improvement in reaction efficiency for the synthesis of various derivatives (4a-4e) when using ultrasonic irradiation compared to conventional stirring at the same temperature. mdpi.com

Catalytic Approaches for Enhanced Selectivity and Efficiency

The development of advanced catalysts is crucial for the selective and efficient synthesis of complex molecules like this compound. Modern catalytic approaches focus on using Lewis acidic ionic liquids, nanocatalysts, and metal catalysts to improve reaction outcomes.

Lewis Acidic Ionic Liquids

Lewis acidic ionic liquids are a class of molten salts that act as powerful catalysts for a variety of organic transformations. They can be designed to have tunable acidity and serve a dual role as both catalyst and solvent, which simplifies reaction work-up and allows for catalyst recycling. ias.ac.inorganic-chemistry.org Chloroaluminate ionic liquids, such as 1-n-butyl-3-methylimidazolium chloroaluminate ([bmim]Cl·AlCl3), have been successfully used in reactions to produce halogenated compounds. organic-chemistry.org Their effectiveness is tied to their strong Lewis acidity, which is essential for activating substrates in reactions like Prins cyclizations and Friedel-Crafts alkylations. ias.ac.inorganic-chemistry.org

A patent describes the synthesis of 4-methylbenzaldehyde from isoprene (B109036) and acrolein, where a Lewis acidic ionic liquid (BmimCl-ZnCl2) is used to catalyze the initial Diels-Alder reaction, demonstrating their utility in forming key precursors to aromatic aldehydes. google.com

Nanocatalysts

Nanocatalysts offer significant advantages due to their high surface-area-to-volume ratio, which provides a large number of active sites for catalysis. nih.gov This leads to enhanced reaction rates and efficiency. The synthesis of functionalized nanocatalysts, such as those based on modified mesoporous silica (B1680970) or metal-organic frameworks (MOFs), allows for precise control over the catalyst's structure and activity. nih.govresearchgate.net

For example, a nanocatalyst consisting of a Keggin heteropolyacid anchored to a modified SBA-15 mesoporous silica support has been used for the one-pot synthesis of pyridine (B92270) derivatives. This catalyst proved to be highly efficient, reusable, and environmentally friendly, facilitating reactions under ultrasound irradiation with excellent yields. researchgate.net Similarly, a novel catalyst based on a zirconium MOF modified with pyridine carboxaldehyde and embedded with cerium demonstrated high efficacy and reusability in the synthesis of polyhydroquinoline derivatives, owing to its multiple Lewis acid activation sites. nih.gov

Metal Catalysts

Transition metal catalysts, particularly those based on palladium (Pd), nickel (Ni), and ruthenium (Ru), are widely used in organic synthesis for their ability to catalyze a broad range of reactions, including cross-coupling and hydrogenation. nih.govmdpi.com In the synthesis of benzaldehyde analogues, palladium catalysts, such as Pd(PPh3)4, are highly effective for Suzuki-Miyaura coupling reactions to create C-C bonds and build the aromatic scaffold. nih.gov

Nickel-based catalysts are prominent in hydrodeoxygenation (HDO) processes, which are used to convert lignin-derived fractions into valuable chemicals. mdpi.com These catalysts are effective at cleaving C-O bonds, a key step in transforming biomass-derived phenols into aromatic hydrocarbons and aldehydes. The choice of catalyst and reaction conditions can be tuned to achieve high selectivity towards the desired products. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 3,5 Diiodo 4 Methylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3,5-Diiodo-4-methylbenzaldehyde, both ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework. While specific experimental spectra for this exact compound are not widely published, its expected spectral characteristics can be accurately predicted based on established principles and data from analogous structures.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative. It should feature three distinct signals corresponding to the three types of protons in the molecule: the aldehydic proton, the aromatic protons, and the methyl protons.

Aldehydic Proton (-CHO): This proton is highly deshielded and is expected to appear as a singlet in the region of 9.5-10.5 ppm. For the related compound 4-methylbenzaldehyde (B123495), this peak appears around 9.96 ppm. rsc.orgnih.gov

Aromatic Protons (Ar-H): The two protons on the benzene (B151609) ring are chemically equivalent due to the molecule's symmetry. They are located at positions 2 and 6. These protons would appear as a single signal, a singlet, because they have no adjacent protons to couple with. The presence of two electron-withdrawing iodine atoms would shift this signal downfield, likely into the 8.0-8.5 ppm range.

Methyl Protons (-CH₃): The three protons of the methyl group are also equivalent and will produce a sharp singlet. This signal is expected in the upfield region, typically around 2.4-2.6 ppm. The methyl group in 4-methylbenzaldehyde, for comparison, gives a signal at approximately 2.44 ppm. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aldehydic H | 9.5 - 10.5 | Singlet (s) | 1H |

| Aromatic H (C2-H, C6-H) | 8.0 - 8.5 | Singlet (s) | 2H |

| Methyl H | 2.4 - 2.6 | Singlet (s) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Due to symmetry, six distinct signals are expected for the eight carbon atoms of this compound.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield, typically in the 190-195 ppm range. The carbonyl carbon in 4-methylbenzaldehyde is observed around 192.6 ppm. rsc.org

Aromatic Carbons:

C-I (C3, C5): The two carbons directly bonded to the heavy iodine atoms are expected to be shifted significantly upfield due to the heavy-atom effect, appearing in the 90-100 ppm range.

C-CHO (C1): The carbon to which the aldehyde group is attached would likely appear around 135-140 ppm.

C-CH₃ (C4): The carbon bearing the methyl group is predicted to be in the 145-150 ppm range.

C-H (C2, C6): The two aromatic carbons bonded to hydrogen are expected to have a chemical shift in the range of 130-135 ppm.

Methyl Carbon (-CH₃): The methyl carbon is the most shielded and will appear far upfield, typically between 20 and 25 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190 - 195 |

| C-CH₃ (C4) | 145 - 150 |

| C-CHO (C1) | 135 - 140 |

| C-H (C2, C6) | 130 - 135 |

| C-I (C3, C5) | 90 - 100 |

| -CH₃ | 20 - 25 |

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, including FTIR and Raman, are essential for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

The FTIR spectrum of this compound would display several key absorption bands that confirm the presence of its principal functional groups.

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected around 1690-1710 cm⁻¹. Conjugation with the aromatic ring slightly lowers this frequency. For 4-methylbenzaldehyde, this band appears at 1703 cm⁻¹. orgchemboulder.com

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The aldehydic C-H stretch typically shows two distinct, weaker bands between 2700-2800 cm⁻¹ and 2800-2900 cm⁻¹.

Aromatic C=C Stretches: Medium to weak absorptions from the carbon-carbon stretching within the benzene ring are expected in the 1550-1600 cm⁻¹ region.

C-I Stretch: The carbon-iodine bond stretch would give rise to absorptions in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 3: Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aldehydic C-H Stretch | 2700 - 2900 | Weak (two bands) |

| Carbonyl (C=O) Stretch | 1690 - 1710 | Strong |

| Aromatic C=C Stretch | 1550 - 1600 | Medium-Weak |

| Carbon-Iodine (C-I) Stretch | 500 - 600 | Medium-Strong |

Raman Spectroscopy in Molecular Characterization

Raman spectroscopy provides complementary information to FTIR. While specific experimental data for this compound is unavailable, certain predictions can be made. Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving heavy atoms. Therefore, the symmetric stretching of the substituted benzene ring and the C-I bonds would be expected to produce strong signals in a Raman spectrum. The carbonyl C=O stretch would also be visible, though potentially weaker than in the FTIR spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural clues based on the fragmentation pattern of the molecule. The molecular formula of this compound is C₈H₆I₂O, giving it a molecular weight of approximately 371.94 g/mol .

The electron ionization (EI) mass spectrum would be expected to show:

Molecular Ion Peak (M⁺): A prominent peak at m/z ≈ 372. This peak would be the parent peak representing the intact molecule.

Key Fragmentation Peaks:

[M-H]⁺: Loss of the aldehydic hydrogen, resulting in a peak at m/z ≈ 371.

[M-CHO]⁺: Loss of the formyl group, leading to a fragment at m/z ≈ 343.

[M-I]⁺: Loss of one iodine atom is a very probable fragmentation pathway, giving a strong peak at m/z ≈ 245.

[M-I-CO]⁺: Subsequent loss of carbon monoxide from the [M-I]⁺ fragment would result in a peak at m/z ≈ 217.

The presence of two iodine atoms would create a characteristic isotopic pattern for the molecular ion and any fragments containing both iodine atoms.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Predicted m/z | Fragment |

|---|---|

| 372 | [C₈H₆I₂O]⁺ (Molecular Ion) |

| 371 | [C₈H₅I₂O]⁺ |

| 343 | [C₇H₅I₂]⁺ |

| 245 | [C₈H₆IO]⁺ |

| 217 | [C₇H₆I]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₈H₆I₂O), the theoretical monoisotopic mass can be calculated with a high degree of precision. This calculated exact mass serves as a benchmark for comparison with the experimentally determined value from HRMS analysis.

The theoretical exact mass is determined by summing the masses of the most abundant isotopes of each element in the molecule.

Table 1: Isotopic Masses for C₈H₆I₂O

| Element | Isotope | Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 8 | 96.000000 |

| Hydrogen | ¹H | 1.007825 | 6 | 6.046950 |

| Iodine | ¹²⁷I | 126.904473 | 2 | 253.808946 |

| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |

| Total | | | | 371.850811 |

An experimental HRMS measurement resulting in a mass value that is in close agreement with the theoretical value (typically within a few parts per million, ppm) provides strong evidence for the correct elemental composition of the synthesized compound. This high level of mass accuracy helps to distinguish the target compound from other potential impurities or byproducts with the same nominal mass but different elemental formulas.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is used to separate the components of a mixture, identify them based on their mass spectra, and provide information about their fragmentation patterns upon electron ionization.

Given the structure of this compound, the following fragmentation patterns are anticipated:

Molecular Ion Peak [M]⁺• : The peak corresponding to the intact molecule after losing one electron. For C₈H₆I₂O, this would be observed at m/z 372.

[M-H]⁺ Peak : Loss of a hydrogen atom from the aldehyde group, resulting in a stable acylium ion at m/z 371.

[M-CHO]⁺ Peak : Loss of the formyl radical (CHO), leading to a di-iodinated toluene (B28343) fragment at m/z 343.

Loss of Iodine : Cleavage of the carbon-iodine bond is a likely fragmentation pathway due to the mass of the iodine atom. This could result in peaks corresponding to [M-I]⁺ at m/z 245 and [M-I-CHO]⁺ at m/z 216.

Characteristic Aromatic Fragments : Further fragmentation of the aromatic ring would lead to smaller ions, though the presence of two heavy iodine atoms would make the higher mass fragments more prominent.

The retention time in the gas chromatograph would be influenced by the compound's volatility and interactions with the column's stationary phase. Due to its relatively high molecular weight and polarity, a high-temperature column and programmed temperature ramp would likely be required for its elution.

Table 2: Predicted GC-MS Fragmentation for this compound

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 372 | Molecular Ion | [C₈H₆I₂O]⁺• |

| 371 | Loss of H | [C₈H₅I₂O]⁺ |

| 343 | Loss of CHO | [C₇H₅I₂]⁺ |

| 245 | Loss of I | [C₈H₆IO]⁺ |

X-ray Crystallography in Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, confirming the connectivity and stereochemistry of a molecule.

While the crystal structure of this compound has not been reported, data from a closely related compound, Methyl 3,5-dibromo-4-methylbenzoate, offers valuable insight into the likely solid-state conformation. researchgate.net The dibromo analogue crystallizes in the orthorhombic space group P2₁2₁2₁, which is a common space group for chiral molecules crystallizing in a centrosymmetric lattice. researchgate.net It is plausible that this compound would adopt a similar packing arrangement.

The analysis of substituted benzaldehydes by X-ray diffraction has revealed that the planarity of the molecule and the orientation of the aldehyde group are influenced by the nature and position of the substituents on the benzene ring. researchgate.netresearchgate.net In the case of this compound, the bulky iodine atoms would significantly influence the crystal packing.

Table 3: Anticipated Crystallographic Parameters for this compound (Inferred from Analogue)

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ (or similar) |

A full crystallographic study would yield a detailed structural model, including the precise C-I, C-C, C=O, and C-H bond lengths and the angles between them, providing unequivocal proof of the compound's structure.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the isolation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for this purpose.

A reversed-phase HPLC method would be suitable for analyzing the purity of this compound. In this method, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. waters.com The compound would be separated from less polar and more polar impurities. Detection is commonly achieved using a UV detector, as the aromatic ring and carbonyl group of the aldehyde are strong chromophores. nih.govepa.gov

For enhanced sensitivity, especially for detecting trace impurities, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed. nih.govresearchgate.net This reaction forms a highly colored and UV-active hydrazone, which can be detected at very low concentrations.

Table 4: General HPLC Parameters for Purity Analysis of Aromatic Aldehydes

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (or wavelength of maximum absorbance) |

| Injection Volume | 10 µL |

The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high percentage area (e.g., >98%) indicates a high purity sample.

Reactivity and Mechanistic Investigations of 3,5 Diiodo 4 Methylbenzaldehyde

Nucleophilic Addition Reactions of the Aldehyde Moiety

The aldehyde functional group is a prime site for nucleophilic attack, leading to a variety of condensation and carbon-carbon bond-forming reactions.

Aldol (B89426) Condensation and its Derivatives (e.g., Crossed Aldol Reactions, Knoevenagel Condensation)

The aldehyde group of 3,5-diiodo-4-methylbenzaldehyde is an electrophile that can react with enolates derived from ketones or other active methylene (B1212753) compounds in crossed aldol or Knoevenagel condensations. In a typical Knoevenagel condensation, an active methylene compound (like diethyl malonate or malononitrile) is deprotonated by a weak base to form a nucleophile, which then attacks the aldehyde. This is followed by dehydration to yield a stable α,β-unsaturated product. While this reaction is well-established for a wide range of aromatic aldehydes, specific studies detailing the reaction conditions, catalysts, and yields for this compound are not prominently available.

Schiff Base Formation and Related Condensation Reactions

The reaction of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental condensation reaction. This reaction is expected to proceed readily with this compound upon treatment with various primary amines, typically under acid catalysis with removal of water. These Schiff bases could serve as valuable intermediates in the synthesis of more complex molecules. However, dedicated studies focusing on the synthesis and characterization of Schiff bases derived specifically from this compound are not widely reported.

Other Carbon-Carbon Bond Forming Reactions (e.g., Mannich Reactions, Michael Additions)

The Mannich reaction is a three-component condensation involving an active acidic hydrogen compound, an aldehyde, and a primary or secondary amine, resulting in a β-amino-carbonyl compound known as a Mannich base. As a non-enolizable aldehyde, this compound could participate in this reaction.

Michael additions typically involve the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This compound itself cannot act as a Michael acceptor. However, the α,β-unsaturated products formed from its participation in Knoevenagel or aldol condensations would be excellent candidates for subsequent Michael addition reactions. Despite this theoretical potential, specific research detailing these applications for this compound is lacking.

Electrophilic Aromatic Substitution Reactions on the Diiodinated Benzene (B151609) Ring

The benzene ring of this compound has two available positions for electrophilic aromatic substitution (at carbons 2 and 6). The directing effects of the existing substituents would play a crucial role in determining the regioselectivity of any such reaction.

-CH₃ group: Activating and ortho, para-directing.

-CHO group: Deactivating and meta-directing.

-I groups: Deactivating and ortho, para-directing.

The combined influence of these groups suggests that the ring is significantly deactivated towards electrophilic attack. The strong deactivating nature of the aldehyde and iodo groups likely makes electrophilic aromatic substitution reactions challenging to perform without forcing conditions, which could lead to side reactions. No specific experimental data on reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation on this substrate could be located.

Transition Metal-Catalyzed Cross-Coupling Reactions at Iodinated Sites

The carbon-iodine bonds are ideal sites for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide using a palladium catalyst and a base, is one of the most robust cross-coupling methods. The two iodine atoms on this compound make it an excellent substrate for sequential or double Suzuki-Miyaura couplings. This would allow for the synthesis of complex biaryl or polyaryl structures. It is highly probable that this compound is utilized in such synthetic pathways in academic or industrial research. Nonetheless, detailed reports with specific data tables of reaction conditions (catalyst, ligand, base, solvent) and corresponding yields for the Suzuki-Miyaura coupling of this compound are not available in the surveyed literature.

Other Palladium-Catalyzed Transformations

Beyond the well-known Suzuki and Heck reactions, this compound is a substrate for various other palladium-catalyzed transformations. These reactions are crucial for carbon-carbon bond formation in organic synthesis. masterorganicchemistry.comyoutube.com Palladium catalysts, such as Pd(PPh₃)₄, are often employed to facilitate these couplings. masterorganicchemistry.com The versatility of palladium catalysis allows for a broad range of applications in the synthesis of complex organic molecules. researchgate.net

One significant advantage of palladium-catalyzed cross-coupling reactions is their high degree of chemoselectivity and functional group tolerance, making them highly practical and widely used in synthetic chemistry. masterorganicchemistry.com These reactions typically involve an oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond, followed by transmetalation and reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.com

Copper-Catalyzed Reactions

Copper-catalyzed reactions, particularly Ullmann-type couplings, represent another important class of transformations for this compound. wikipedia.orgorganic-chemistry.org The Ullmann condensation, discovered by Fritz Ullmann, traditionally involves the copper-promoted conversion of aryl halides to form C-C, C-O, C-S, and C-N bonds. wikipedia.orgthermofisher.com These reactions are fundamental in the synthesis of biaryls, aryl ethers, aryl thioethers, and aryl amines. wikipedia.orgwikipedia.org

Historically, Ullmann reactions required harsh conditions, including high temperatures (often exceeding 210°C) and stoichiometric amounts of copper powder in polar solvents like DMF, N-methylpyrrolidone, or nitrobenzene. wikipedia.orgthermofisher.com However, modern advancements have introduced soluble copper catalysts supported by ligands, which allow for milder reaction conditions. The reactivity of aryl halides in Ullmann reactions generally follows the trend I > Br > Cl. mdpi.com The mechanism is believed to involve the formation of an organocopper intermediate, which then reacts with the other coupling partner. wikipedia.org

Iron-Catalyzed Cyclization and Coupling Reactions

Iron-catalyzed reactions have emerged as a cost-effective and environmentally benign alternative to palladium- and copper-based systems for cross-coupling and cyclization reactions. orgsyn.org Iron, being abundant and non-toxic, is an attractive catalyst for C-C bond formation. orgsyn.org Simple iron salts like FeCl₂ and Fe(acac)₃ are often used as precatalysts. orgsyn.orgbeilstein-journals.org

These reactions can proceed through various mechanisms, sometimes involving radical pathways. For instance, iron can catalyze tandem cyclization/cross-coupling reactions of alkyl iodides with Grignard reagents. beilstein-journals.orgbeilstein-journals.org The use of N-methylpyrrolidin-2-one (NMP) as a co-solvent has been found to improve the robustness of many iron-catalyzed processes. orgsyn.org While the mechanisms of iron-catalyzed reactions can be complex, they offer a powerful tool for constructing intricate molecular architectures. beilstein-journals.org

Cyclization and Condensation Reactions in Heterocyclic Synthesis

Formation of Pyranopyrazole Derivatives

Pyranopyrazole derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. jetir.org The synthesis of these compounds often involves multicomponent reactions, which are highly efficient in building molecular complexity in a single step. A common method for synthesizing 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles involves the reaction of an aldehyde, malononitrile, and a pyrazolone (B3327878) derivative. jetir.orgsciensage.info

This reaction can be catalyzed by various catalysts, including bases like triethylamine (B128534) or environmentally friendly catalysts such as heteropolyacids. jetir.orgsciensage.info The reaction proceeds through a tandem Knoevenagel condensation followed by a Michael addition and subsequent cyclization. The aldehyde group of this compound would participate in the initial condensation step.

Synthesis of Triazine Derivatives

1,3,5-Triazines are a class of nitrogen-containing heterocycles with a wide range of applications, from pharmaceuticals to materials science. nih.govmdpi.com One common synthetic route to 2,4,6-trisubstituted-1,3,5-triazines is the cyclotrimerization of nitriles. Aldehydes, such as this compound, can be converted to the corresponding nitriles, which can then undergo cyclization. For example, aldehydes can be treated with iodine in ammonia (B1221849) water to form nitriles in situ. organic-chemistry.org

Another approach involves the multicomponent reaction of aldehydes, thiourea, and orthoformates to yield 1,3,5-triazine-2,4-dithione derivatives. nih.gov Iron-catalyzed cyclization of aldehydes with an ammonium (B1175870) salt as the nitrogen source also provides a direct route to 2,4,6-triaryl-1,3,5-triazines. researchgate.net

Benzoxazole (B165842) Synthesis from Aldehydes

Benzoxazoles are important heterocyclic compounds found in many natural products and pharmaceuticals. core.ac.uk A common and straightforward method for their synthesis is the condensation of 2-aminophenols with aldehydes. nih.gov The aldehyde group of this compound can react with a 2-aminophenol, followed by an intramolecular cyclization and subsequent oxidation or aromatization to form the benzoxazole ring.

This reaction can be promoted by various catalysts and conditions. For example, samarium triflate in an aqueous medium provides a green and efficient method. organic-chemistry.org Other catalytic systems include iron-catalyzed hydrogen transfer, N-heterocyclic carbenes (NHCs), and Brønsted acidic ionic liquids. nih.govorganic-chemistry.org The choice of catalyst and reaction conditions can influence the yield and substrate scope of the benzoxazole synthesis. nih.gov

Reactions with Thiosemicarbazides

The reaction of this compound with thiosemicarbazide (B42300) is a characteristic condensation reaction that results in the formation of a thiosemicarbazone. chemmethod.comnih.gov This type of reaction is a well-established method for synthesizing thiosemicarbazones from various aldehydes and ketones. researchgate.netnih.gov The process involves the combination of the aldehyde with thiosemicarbazide, typically in a suitable solvent such as ethanol (B145695) and often with a catalytic amount of acid, to yield the corresponding this compound thiosemicarbazone and water. nih.govjuniv.edu

The general structure of thiosemicarbazones is characterized by the presence of an azomethine or imine group (-N=CH-), which is formed by the elimination of a water molecule from the carbonyl group of the aldehyde and the primary amine group of the thiosemicarbazide. nih.gov These reactions generally proceed efficiently, leading to stable products. nih.gov The resulting thiosemicarbazone derivative of this compound is a more complex molecule with potential for further chemical transformations and study.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Thiosemicarbazide | This compound thiosemicarbazone | Condensation (Addition-Elimination) |

Mechanistic Pathways of Key Transformations

The formation of thiosemicarbazones from aldehydes like this compound proceeds through a well-understood mechanistic pathway involving nucleophilic attack followed by dehydration. chemistrysteps.commasterorganicchemistry.com This transformation is a classic example of nucleophilic addition to a carbonyl group, which is a fundamental reaction in organic chemistry.

Nucleophilic Attack

The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of thiosemicarbazide on the electrophilic carbonyl carbon of this compound. chemmethod.comchemistrysteps.com The polarity of the carbon-oxygen double bond in the aldehyde group makes the carbon atom electron-deficient and thus susceptible to attack by nucleophiles. This initial step leads to the formation of a tetrahedral intermediate known as a carbinolamine. libretexts.orglibretexts.org This intermediate contains a newly formed carbon-nitrogen single bond. chemistrysteps.com

Dehydration

Enolate Formation

Enolate formation involves the deprotonation of an alpha-carbon (a carbon atom adjacent to a carbonyl group). While enolates are crucial intermediates in many carbonyl reactions, such as aldol condensations, this specific mechanistic pathway is not central to the reaction between this compound and thiosemicarbazide. In this reaction, the thiosemicarbazide acts as the nucleophile, directly attacking the carbonyl carbon, rather than an enolate being formed from the aldehyde itself.

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Nucleophilic Attack | The nitrogen atom of thiosemicarbazide attacks the carbonyl carbon of the aldehyde. | Tetrahedral Carbinolamine |

| 2. Proton Transfer | Protonation of the hydroxyl group to form a better leaving group. | Protonated Carbinolamine |

| 3. Dehydration | Elimination of a water molecule to form a C=N double bond. | Iminium ion, final Thiosemicarbazone |

Computational and Theoretical Chemistry Studies on 3,5 Diiodo 4 Methylbenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. This method is employed to determine the electron density and, from it, derive crucial properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, stability, and the energy required for electronic excitation.

For 3,5-Diiodo-4-methylbenzaldehyde, a smaller HOMO-LUMO gap would suggest higher reactivity, as less energy is needed to promote an electron to an unoccupied orbital, making the molecule more susceptible to engaging in chemical reactions. DFT calculations can also generate electron density maps and molecular electrostatic potential (MEP) surfaces. An MEP map visually represents the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen atom of the carbonyl group would be an electron-rich site, while the carbonyl carbon would be electron-poor, indicating its susceptibility to nucleophilic attack.

Illustrative DFT-Calculated Electronic Properties: This table presents hypothetical data that would be expected from a DFT analysis of this compound to illustrate the type of information generated.

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical stability and reactivity. A larger gap implies greater stability. |

Quantum Chemical Calculations in Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping out the intricate details of reaction mechanisms. For this compound, these calculations can be used to model its behavior in various chemical transformations, such as nucleophilic additions to the aldehyde group or electrophilic aromatic substitution on the benzene (B151609) ring.

By calculating the potential energy surface of a reaction, chemists can identify transition states—the highest energy points along the reaction coordinate—and intermediate structures. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For instance, in a reaction involving the addition of a nucleophile to the carbonyl carbon of this compound, quantum calculations could pinpoint the transition state structure and its associated energy barrier. This allows for a comparison of different potential reaction pathways, predicting which one is most likely to occur under specific conditions. These theoretical attacks on chemical problems provide a sophisticated understanding of chemical processes.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

While the benzene ring in this compound is largely planar, the molecule possesses rotational freedom, particularly around the bond connecting the aldehyde group to the ring and the bonds of the methyl group. Molecular modeling and molecular dynamics (MD) simulations are used to explore the different possible three-dimensional arrangements, or conformations, of the molecule and their relative stabilities.

Conformational analysis helps to identify the lowest-energy (most stable) conformation of the molecule. MD simulations go a step further by simulating the movement of atoms over time, providing a dynamic picture of the molecule's flexibility and how it might change its shape in response to its environment, such as in a solvent or when approaching another molecule. Understanding the preferred conformation is crucial as it can significantly impact the molecule's reactivity by affecting the accessibility of the reactive sites. For example, the orientation of the aldehyde group relative to the bulky iodine atoms could influence its interaction with other reactants.

Theoretical Insights into Substituent Effects on Reactivity and Selectivity (e.g., Halogen and Methyl Group Influences)

The chemical behavior of this compound is heavily influenced by its substituents: two iodine atoms, a methyl group, and an aldehyde group attached to the benzene ring. Theoretical chemistry allows for a quantitative analysis of the electronic and steric effects of these groups.

Iodine Atoms: The two large iodine atoms at positions 3 and 5 exert significant steric hindrance, potentially shielding the adjacent positions on the ring and influencing the approach of reactants to the aldehyde group. Electronically, halogens are deactivating due to their inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring. This would make the ring less susceptible to electrophilic substitution compared to unsubstituted benzene.

Methyl Group: The methyl group at position 4 is a weak electron-donating group through hyperconjugation. This effect slightly increases the electron density of the ring, counteracting the deactivating effect of the iodine atoms to some extent.

Aldehyde Group: The aldehyde group is a meta-directing deactivator in electrophilic aromatic substitution due to its strong electron-withdrawing resonance and inductive effects. It pulls electron density out of the ring, making substitution more difficult.

Computational studies can precisely model these competing effects. By calculating properties like partial atomic charges and frontier molecular orbital densities, researchers can predict how these substituents collectively modulate the reactivity of the aldehyde functional group and the selectivity of reactions occurring on the aromatic ring. For example, theoretical models could predict whether an incoming electrophile would preferentially attack a specific position on the ring, despite the general deactivation.

Advanced Applications of 3,5 Diiodo 4 Methylbenzaldehyde in Chemical Science

Role as a Versatile Building Block in Complex Molecular Architectures

3,5-Diiodo-4-methylbenzaldehyde is a strategically functionalized aromatic compound that serves as a valuable building block in the synthesis of more complex molecular structures. Its utility stems from the presence of three distinct reactive sites: two iodine atoms and an aldehyde group. This trifunctionality allows for a range of selective transformations, making it a versatile precursor in the construction of intricate organic molecules and advanced materials.

Precursor in Multistep Organic Syntheses

In the realm of multistep organic synthesis, the strategic placement of functional groups on a starting material is paramount for developing efficient and convergent synthetic routes. This compound offers chemists a platform where the aldehyde can be transformed or used as a connecting point, while the carbon-iodine bonds are available for a variety of powerful cross-coupling reactions.

The aldehyde group can undergo a wide array of classic transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or conversion into imines, alkenes (via Wittig or related reactions), and other functional groups. The two iodine atoms are particularly significant as they are excellent leaving groups in metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Stille couplings. This allows for the sequential and controlled introduction of new aryl, alkynyl, or vinyl substituents at the 3- and 5-positions of the benzene (B151609) ring. The steric hindrance provided by the adjacent methyl group can also influence the reactivity and selectivity of these transformations.

This planned sequence of reactions is central to multi-step synthesis, where each step builds upon the last to assemble a complex target molecule. nih.gov The ability to perform different types of chemistry at three distinct points on the molecule makes this compound a valuable starting point for creating elaborate molecular frameworks that might otherwise require more convoluted synthetic pathways.

Intermediate in the Preparation of Advanced Organic Materials

The unique substitution pattern of this compound makes it an important intermediate in the synthesis of advanced organic materials. It is classified as a building block for materials such as Metal-Organic Framework (MOF) ligands and Organic Light-Emitting Diode (OLED) materials.

In the context of MOFs, the aldehyde can be converted into a coordinating group like a carboxylate or a nitrogen-containing ligand (e.g., a pyridine (B92270) or triazole through further synthesis). The di-iodo functionality allows for the extension of the ligand's structure through cross-coupling reactions, leading to rigid and well-defined linkers that can form porous, crystalline frameworks with metal nodes.

For OLEDs and other electronic materials, the di-iodo nature of the compound is a gateway to constructing conjugated systems. Through reactions like the Suzuki or Stille coupling, aromatic or heteroaromatic units can be attached at the iodo-positions, extending the π-conjugated system of the molecule. This extended conjugation is a critical feature for tuning the electronic and photophysical properties of materials used in organic electronics, such as their light absorption and emission wavelengths, charge transport capabilities, and thermal stability.

Table 1: Functional Groups of this compound and Their Synthetic Utility

| Functional Group | Position | Common Transformations | Application in Synthesis |

| Aldehyde (-CHO) | 1 | Oxidation, Reduction, Wittig Reaction, Imine Formation | Introduction of oxygen/nitrogen functionalities, chain extension |

| Iodine (-I) | 3, 5 | Suzuki, Sonogashira, Heck, Stille Cross-Coupling | Formation of C-C bonds, construction of conjugated systems |

| Methyl (-CH₃) | 4 | N/A (influences reactivity) | Provides steric hindrance, modifies solubility and electronic properties |

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. This compound is an excellent candidate for designing self-assembling systems due to its capacity for forming specific and directional intermolecular bonds.

Design of Non-Covalent Assemblies (e.g., Hydrogen Bonding, Halogen Bonding Interactions)

The structure of this compound is well-suited for orchestrating non-covalent assemblies through two primary interactions: hydrogen bonds and halogen bonds. nih.gov

Hydrogen Bonding: The aldehyde group's oxygen atom is a competent hydrogen bond acceptor. It can interact with hydrogen bond donors from adjacent molecules to form predictable structural motifs.

Halogen Bonding: This is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a "halogen bond donor") and interacts with a Lewis base (an electron donor). nih.gov The iodine atoms on this compound are particularly effective halogen bond donors due to the electron-withdrawing nature of the aromatic ring and the high polarizability of iodine. These iodine atoms can form strong and directional bonds with halogen bond acceptors like oxygen, nitrogen, or even another halogen atom.

The interplay of these interactions allows for the programmed self-assembly of molecules into larger, well-ordered supramolecular structures. The directionality of the halogen bond, in particular, provides a powerful tool for controlling the architecture of the resulting assembly. nih.govrsc.org

Formation of Crystalline Materials with Engineered Properties

Crystal engineering is a subfield of supramolecular chemistry that aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. The predictable and directional nature of halogen and hydrogen bonds makes this compound a valuable component in this field.

By carefully controlling the interplay of halogen bonds (C-I···X, where X is an electron donor) and hydrogen bonds (C-H···O), it is possible to guide the packing of molecules in the solid state. This control over the crystal lattice can be used to engineer materials with specific properties, such as:

Porosity: Creating voids within the crystal structure for applications in gas storage or separation.

Optical Properties: Aligning chromophores in a specific way to enhance or control light emission or non-linear optical effects.

Conductivity: Stacking π-systems to facilitate charge transport in organic semiconductors.

The strength and directionality of halogen bonds, which increase from chlorine to bromine to iodine, make di-iodo compounds like this one particularly powerful for building robust and predictable crystalline networks. researchgate.net The combination of a strong halogen bond donor (iodine) and a hydrogen bond acceptor (aldehyde) in a single molecule provides a reliable strategy for forming complex and functional 2D or 3D supramolecular architectures. nih.gov

Table 2: Key Non-Covalent Interactions for this compound

| Interaction Type | Donor | Acceptor | Typical Geometry | Role in Self-Assembly |

| Halogen Bond | Iodine atom (C-I) | Lewis bases (O, N, Halogen) | Highly directional and linear | Primary control over crystal packing and architecture |

| Hydrogen Bond | External donor (e.g., C-H, O-H) | Aldehyde Oxygen (C=O) | Directional | Secondary structural reinforcement and motif formation |

Development of Functional Molecules and Materials

The dual utility of this compound in both covalent synthesis and supramolecular assembly makes it a key component in the development of a wide range of functional molecules and materials.

The ability to build complex covalent frameworks via multi-step synthesis allows for the creation of bespoke molecules designed for specific functions. For example, by using cross-coupling reactions to attach specific chromophores or redox-active units, materials can be designed for applications in sensors, molecular electronics, and photovoltaics. The aldehyde group provides a convenient handle for attaching these molecules to surfaces or integrating them into larger systems.

In essence, this compound provides a molecular scaffold upon which functionality can be built through covalent chemistry, while simultaneously embedding the instructions for higher-order organization through non-covalent interactions. This multi-layered design approach is critical for the bottom-up fabrication of next-generation functional materials.

Ligands for Organometallic Complexes

While direct studies on this compound as a ligand are not extensively documented, its chemical structure suggests significant potential for creating novel ligands for organometallic complexes. This potential is primarily based on two key features: the aldehyde functional group and the di-iodo substitution pattern.

The aldehyde group is a versatile precursor for the synthesis of Schiff base ligands . Through a condensation reaction with primary amines, the aldehyde forms an imine (>C=N-) linkage. This reaction is a cornerstone in the synthesis of a vast array of multidentate ligands that can coordinate with a wide range of transition metals. The resulting Schiff base from this compound could act as a bidentate or polydentate ligand, depending on the structure of the amine used. These ligands can form stable complexes with metals like copper, nickel, cobalt, and zinc, which have applications in catalysis, sensing, and materials science.

Furthermore, the presence of two iodine atoms on the aromatic ring introduces another layer of functionality. Aryl iodides are highly effective substrates in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. mdpi.com They can also undergo oxidative addition to a low-valent metal center. This dual reactivity allows this compound to act as a precursor to "metalloligands," where the iodo-positions could be used to attach other organometallic fragments or to link the entire complex into a larger assembly.

Table 1: Potential Reactions for Ligand Synthesis

| Reaction Type | Reactants | Product Type | Potential Application |

|---|---|---|---|

| Schiff Base Condensation | This compound + Primary Amine (e.g., Aniline) | Iminobenzaldehyde Derivative | Ligand for Catalytic Metal Complexes |

| Suzuki Coupling | This compound Derivative + Arylboronic Acid | Di-aryl substituted Benzaldehyde (B42025) | Precursor for Complex Ligand Systems |

Components in Conjugated Systems for Optoelectronic Applications

The development of materials for optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Nonlinear Optical (NLO) materials, relies on molecules with specific electronic and photophysical properties. This compound possesses structural features that make it an interesting candidate for inclusion in such materials.

For OLEDs , particularly those based on phosphorescence, heavy atoms are often incorporated into the molecular structure of the emitter or host material. The presence of the two heavy iodine atoms in this compound can enhance spin-orbit coupling. This phenomenon, known as the "heavy-atom effect," facilitates intersystem crossing from the singlet excited state to the triplet excited state, which is crucial for harvesting triplet excitons and achieving high efficiency in phosphorescent OLEDs. While this specific molecule's performance is not reported, related iodinated aromatic compounds are explored for this purpose. mdpi.com

Table 2: Structural Features and Their Relevance in Optoelectronics

| Structural Feature | Property | Potential Optoelectronic Application |

|---|---|---|

| Two Iodine Atoms | Heavy-Atom Effect | Enhanced Phosphorescence in OLEDs |

| Aromatic π-System | Electronic Conjugation | Charge Transport, NLO Activity |

| Aldehyde Group | Electron-Withdrawing Nature | Polarization of π-System for NLO Effects |

Precursors for Polymeric Materials and Nanoparticles

The dual reactivity of this compound makes it a promising precursor for the synthesis of novel functional polymers and nanoparticles. Both the di-iodo and the aldehyde functionalities can be leveraged in various polymerization strategies.

The two carbon-iodine bonds provide reactive sites for forming carbon-carbon bonds via transition metal-catalyzed cross-coupling polymerization . Reactions like Suzuki or Sonogashira coupling, which link aromatic units together, can be used to synthesize fully conjugated polymers. mdpi.com Such polymers are of great interest for applications in organic electronics, including transistors and solar cells. The resulting polymer would feature a repeating benzaldehyde unit, offering a site for further modification or for influencing the polymer's properties through its electronic character. For instance, poly(diiododiacetylene) is an example of an ordered conjugated polymer created from a di-iodinated monomer. nih.gov

The aldehyde group can participate in condensation polymerization . For example, it can react with phenols to form phenolic resins or with amines to create poly(azomethine)s, which are a class of conjugated polymers. This provides an alternative route to polymer synthesis that does not consume the iodo-groups, leaving them available for post-polymerization modification.

Furthermore, iodinated polymers are valuable for creating nanoparticles with specific functionalities. nih.gov For instance, the high electron density of iodine makes it an effective X-ray contrast agent. Polymeric nanoparticles incorporating this compound could therefore be developed for applications in medical imaging. rsc.org In the context of Single-Chain Nanoparticles (SCNPs) , a polymer precursor containing reactive groups is synthesized and then cross-linked intramolecularly. While not directly reported, a monomer derived from this compound could be incorporated into a polymer chain, with the iodo- or aldehyde groups later serving as points for intramolecular cross-linking to fold the polymer into a nanoparticle.

Table 3: Potential Polymerization and Nanoparticle Formation Pathways

| Method | Reactive Group(s) | Resulting Material | Potential Use |

|---|---|---|---|

| Suzuki Polymerization | C-I bonds | Conjugated Polymer | Organic Electronics |

| Sonogashira Polymerization | C-I bonds | Conjugated Polymer | Organic Electronics, Sensors |

| Condensation Polymerization | Aldehyde group | Poly(azomethine) or Phenolic Resin | High-Performance Plastics |

Q & A

Q. What are the optimized synthetic routes for 3,5-Diiodo-4-methylbenzaldehyde, and how do reaction conditions influence yield?

The synthesis of iodinated benzaldehydes typically involves electrophilic substitution or halogen exchange. For this compound, a plausible route is iodination of 4-methylbenzaldehyde using iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C). The methyl group at position 4 directs iodination to the meta positions (3 and 5) due to its ortho/para-directing nature, while iodine's steric bulk minimizes over-substitution . Reflux conditions, as described for analogous benzaldehyde derivatives, may enhance reactivity but require careful monitoring to avoid decomposition . Yield optimization involves adjusting stoichiometry (e.g., 2.2 equivalents of ICl) and reaction time (6–8 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product with ≥95% purity .

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

Key techniques include:

- NMR Spectroscopy : H NMR should show a singlet for the aldehyde proton (~10 ppm) and absence of aromatic protons due to iodine's deshielding effects. C NMR will display signals for the aldehyde carbon (~190 ppm) and iodinated aromatic carbons (~95–110 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak [M+H] at m/z 402.82 (CHIO) .

- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of regiochemistry and bond lengths, particularly the C-I bonds (~2.09 Å) .

Q. How does the stability of this compound vary under different storage conditions?

The compound is light- and moisture-sensitive due to the labile aldehyde group and iodine substituents. Storage recommendations:

- Short-term : Dissolve in anhydrous dichloromethane or DMSO and store at –20°C under argon.

- Long-term : Lyophilize and keep in amber vials at –80°C with desiccants (e.g., silica gel). Degradation products, such as 3,5-diiodo-4-methylbenzoic acid, can form via oxidation; monitor via TLC (R ~0.3 in 7:3 hexane/ethyl acetate) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound derivatives?

The methyl group at position 4 exerts ortho/para-directing effects, but steric hindrance from iodine atoms at positions 3 and 5 limits substitution to the remaining para position (if available). Computational studies (DFT, Gaussian 09) reveal that iodine's electron-withdrawing nature deactivates the ring, favoring meta substitution in subsequent reactions. For example, nitration with HNO/HSO at 0°C yields 3,5-diiodo-4-methyl-2-nitrobenzaldehyde as the major product, with regioselectivity driven by charge distribution at the transition state .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-311G**) assess frontier molecular orbitals to predict sites for Suzuki-Miyaura or Ullmann couplings. The aldehyde group's LUMO (-1.8 eV) localizes on the carbonyl carbon, making it reactive toward nucleophiles, while iodine's σ-hole facilitates halogen bonding in crystal engineering . Molecular dynamics simulations (Amber) further model solvent effects, showing THF or DMF as optimal for maintaining solubility during palladium-catalyzed reactions .

Q. What strategies mitigate contradictions in reported biological activity data for iodinated benzaldehyde derivatives?

Discrepancies in enzyme inhibition studies (e.g., COX-2 or tyrosinase) often arise from assay conditions (pH, temperature) or impurities. For this compound:

- Purity Validation : Use HPLC (C18 column, 70:30 acetonitrile/water) to confirm ≥98% purity before bioassays .

- Control Experiments : Include 4-methylbenzaldehyde and 3,5-diiodophenol as controls to isolate the aldehyde group's contribution to activity .

- Dose-Response Curves : Perform IC measurements in triplicate to account for batch variability .

Q. How do solvent effects influence the crystallization and polymorph formation of this compound?

Crystallization from polar aprotic solvents (e.g., DMSO) favors a monoclinic P2/c space group with dimeric arrangements via C=O···I halogen bonds. In contrast, nonpolar solvents (toluene) yield triclinic P-1 crystals with π-π stacking (3.5 Å interplanar distance). Differential Scanning Calorimetry (DSC) identifies polymorph stability, with Form I (melting point 142°C) being more thermodynamically stable than Form II (138°C) .

Methodological Considerations

Q. What analytical methods detect trace byproducts in this compound synthesis?

- GC-MS : Identifies volatile impurities (e.g., residual acetic acid or 4-methylbenzaldehyde) with a DB-5 column (30 m × 0.25 mm) and He carrier gas .

- ICP-OES : Quantifies residual iodine (detection limit 0.1 ppm) to ensure compliance with safety thresholds .

Q. How can lattice energy calculations guide the design of co-crystals with this compound?

Using the PIXEL method (CLP software), lattice energies (~150 kJ/mol) predict stable co-crystals with hydrogen-bond donors (e.g., urea or thiourea). The aldehyde group forms O···H-N bonds (2.8 Å), while iodine participates in Type II I···O interactions (3.3 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.